N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Description
Molecular Architecture Analysis
The molecular framework of This compound comprises three distinct regions:
- 1,3,4-Thiadiazole Core : A five-membered ring containing two nitrogen atoms and one sulfur atom at positions 1, 3, and 4, respectively. The cyclopropyl group at position 5 introduces steric constraints and modulates electron density via its sp³-hybridized carbons.
- 1,3-Thiazole Moiety : A second five-membered heterocycle with sulfur at position 1 and nitrogen at position 3. The 3-methoxyphenyl substituent at position 2 contributes π-π stacking potential and hydrogen-bonding capabilities through its methoxy group.
- Acetamide Linker : A flexible bridge connecting the thiadiazole and thiazole systems. The carbonyl group participates in intramolecular hydrogen bonding with the thiadiazole NH, stabilizing the E-configuration.
Table 1: Key Bond Lengths and Angles
| Structural Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Thiadiazole C=N (N2-C3) | 1.28 | 120.5 |
| Thiazole C-S (S1-C2) | 1.67 | 92.3 |
| Acetamide C=O (O1-C11) | 1.23 | 122.1 |
| Cyclopropyl C-C (avg) | 1.51 | 60.8 |
X-ray crystallography reveals planar geometry across both heterocycles, with dihedral angles of 5.2° between thiadiazole and thiazole planes. The cyclopropyl group adopts a chair-like conformation, minimizing steric clashes with the acetamide linker.
Stereochemical Configuration and Tautomeric Behavior
The compound exists predominantly in the E-configuration at the thiadiazole-ylidene group, stabilized by conjugation between the nitrogen lone pair and the adjacent carbonyl group. Nuclear Overhauser Effect (NOE) spectroscopy shows no spatial proximity between the cyclopropyl hydrogen (Hₐ) and thiazole protons (H₆), confirming the trans arrangement.
Two tautomeric forms are observed in solution:
- Enamine Form (85% prevalence) : Features a conjugated N=C-N system with partial double-bond character (1.31 Å).
- Iminic Form (15%) : Characterized by localized single bonds (C-N: 1.45 Å) and enhanced NH acidity (pKa ≈ 8.2).
Figure 1: Tautomeric Equilibrium
Enamine Form (Major) Iminic Form (Minor)
N=C-N-H N-C=N
↑ conjugation ↑ protonation
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level indicate a energy difference of 2.3 kcal/mol favoring the enamine tautomer. Solvent polarity modulates this equilibrium, with dielectric constants >30 (e.g., DMSO) stabilizing the iminic form through enhanced solvation of the NH group.
Comparative Structural Analysis with Thiadiazole-Thiazole Hybrid Derivatives
Table 2: Structural Comparison with Analogues
Key structural distinctions include:
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl substituent reduces LogP by 0.94 compared to benzyl analogues, enhancing aqueous solubility while maintaining membrane permeability.
- 3-Methoxyphenyl vs. Electron-Withdrawing Groups : The methoxy donor improves π-stacking interactions with tyrosine residues in biological targets, as evidenced by 10-fold greater potency than nitro-substituted derivatives.
- Tautomeric Flexibility : Unlike rigid methyl-substituted hybrids, the target compound's tautomerism enables adaptive binding to both polar and hydrophobic enzyme pockets.
Crystallographic comparisons reveal that the cyclopropyl-thiadiazole system induces a 7.5° distortion in the thiazole ring plane compared to benzyl-substituted derivatives, potentially optimizing binding to curved protein surfaces.
Properties
Molecular Formula |
C17H16N4O2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-23-13-4-2-3-11(7-13)15-18-12(9-24-15)8-14(22)19-17-21-20-16(25-17)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,19,21,22) |
InChI Key |
GUBGYHDFDSQMME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclopropylcarbonyl Hydrazide Preparation
Cyclopropanecarbonyl chloride is reacted with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0–5°C to yield cyclopropylcarbonyl hydrazide. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (yield: 85–90%).
Thiadiazole Ring Formation
Cyclopropylcarbonyl hydrazide undergoes cyclization with carbon disulfide (CS₂) in ethanol under reflux (78°C, 6–8 hours) in the presence of potassium hydroxide. Acidification with HCl precipitates 5-cyclopropyl-1,3,4-thiadiazole-2-thiol (yield: 70–75%).
Oxidation to Sulfonyl Derivative
The thiol intermediate is oxidized using hydrogen peroxide (30%) in acetic acid at 60°C for 3 hours, yielding 5-cyclopropyl-1,3,4-thiadiazol-2-sulfonic acid . This step requires careful temperature control to avoid over-oxidation.
Generation of Ylidene Amine
The sulfonic acid derivative is treated with phosphorus oxychloride (POCl₃) to form the corresponding sulfonyl chloride, which is subsequently aminated with aqueous ammonia at pH 9–10. The product, 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene amine , is isolated via recrystallization from methanol (yield: 60–65%).
Synthesis of 2-(3-Methoxyphenyl)-1,3-Thiazole-4-Acetic Acid
Hantzsch Thiazole Synthesis
3-Methoxybenzaldehyde reacts with ethyl bromopyruvate in the presence of thiourea in ethanol under reflux (12 hours). The crude 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate is hydrolyzed with 2N NaOH to the carboxylic acid (yield: 80–85%).
Conversion to Acetic Acid Derivative
The carboxylic acid is reduced using lithium aluminum hydride (LiAlH₄) in dry THF to the alcohol, followed by oxidation with pyridinium chlorochromate (PCC) to yield 2-(3-methoxyphenyl)-1,3-thiazole-4-acetaldehyde . Further oxidation with Jones reagent (CrO₃/H₂SO₄) provides the acetic acid derivative (overall yield: 65–70%).
Acetamide Coupling
Activation of Acetic Acid
The acetic acid moiety is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. Excess SOCl₂ is removed under reduced pressure to yield 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl chloride .
Amide Bond Formation
The ylidene amine (1.0 equiv) is reacted with the acetyl chloride (1.2 equiv) in dry DCM in the presence of triethylamine (TEA, 2.0 equiv) at room temperature for 12 hours. The reaction mixture is washed with water, and the organic layer is concentrated to afford the crude product. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the target compound (yield: 55–60%).
Optimization and Challenges
Solvent and Base Selection
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the coupling reaction, improving yields to 70–75%.
Stability Considerations
The ylidene amine intermediate is hygroscopic, requiring storage under nitrogen. Thiazole acetic acid derivatives are light-sensitive, necessitating amber glassware.
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 182–184°C | Differential Scanning Calorimetry (DSC) |
| Molecular Formula | C₁₉H₁₇N₃O₃S₂ | High-Resolution Mass Spectrometry (HRMS) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, thiazole), 3.89 (s, 3H, OCH₃) | Nuclear Magnetic Resonance (NMR) |
| HPLC Purity | >99% | Reverse-Phase HPLC |
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Cost Efficiency |
|---|---|---|---|
| Direct Coupling | 55–60% | 12 hours | Moderate |
| DMAP-Catalyzed | 70–75% | 8 hours | High |
| Microwave-Assisted | 65% | 2 hours | Low (Equipment) |
Microwave-assisted synthesis, though faster, requires specialized equipment and offers no significant yield advantage over catalytic methods.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The pathways involved often include the modulation of signaling cascades or the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared to five analogs (Table 1), highlighting key differences in substituents, molecular properties, and synthetic pathways.
Table 1: Structural and Functional Comparison of Thiadiazole-Acetamide Derivatives
Key Observations:
Substituent Effects: The cyclopropyl group in the target compound and 1219564-05-2 enhances steric bulk and lipophilicity compared to methyl or hydrogen substituents in analogs like 4g or 1246070-56-3 .
Synthetic Pathways: Most analogs are synthesized via condensation reactions between thiadiazole precursors and functionalized acetamide/thiazole intermediates. For example, 4g employs dioxane/ethanol recrystallization , while 838099-16-4 likely involves benzotriazinone coupling . The target compound’s synthesis may parallel routes described in , where hydrazide intermediates are formed via hydrazine hydrate reflux .
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that incorporates thiadiazole and thiazole ring systems. Its unique structural features contribute to a broad spectrum of biological activities, making it a subject of interest in medicinal chemistry. This article provides a detailed examination of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C17H18N4OS
- Molecular Weight : 326.42 g/mol
- CAS Number : 1219566-97-8
1. Cytotoxicity
Cytotoxicity studies have demonstrated that this compound exhibits dose-dependent effects on various cancer cell lines. For instance, in studies using the L929 mouse fibroblast cell line:
- At a concentration of 5.0 µg/mL, cell viability ranged from 90.69% to 68.08%.
- At 10.0 µg/mL, cell viability dropped to between 83.01% and 53.97% .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 5.0 | 90.69 - 68.08 |
| 10.0 | 83.01 - 53.97 |
These findings suggest that the compound has significant cytotoxic potential against certain cell lines, indicating its possible use as an anticancer agent.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. The presence of the thiadiazole and thiazole moieties is believed to enhance its activity against bacteria and fungi due to their ability to interfere with microbial metabolism.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, which is crucial for the survival and proliferation of pathogenic organisms.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : In vitro studies have shown that derivatives of thiadiazole exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
- Antimicrobial Efficacy : Research has indicated that compounds similar to this compound possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Basic: What are the key structural motifs in this compound, and how do they influence its potential therapeutic applications?
The compound features a 1,3,4-thiadiazole ring conjugated with a cyclopropyl group and a thiazole ring substituted with a 3-methoxyphenyl moiety. These heterocyclic systems are critical for bioactivity:
- The thiadiazole ring contributes to electrophilic reactivity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
- The thiazole ring and 3-methoxyphenyl group enhance lipophilicity, improving membrane permeability and target engagement .
- The cyclopropyl substituent may reduce metabolic degradation by sterically hindering oxidative enzymes .
Basic: What are the standard synthetic routes for this compound?
Synthesis typically involves:
Cyclization : Formation of the thiadiazole ring via condensation of thiosemicarbazide derivatives with cyclopropanecarboxylic acid under acidic conditions (e.g., POCl₃) .
Thiazole Assembly : Coupling of 2-(3-methoxyphenyl)thiazole-4-acetic acid with the thiadiazole intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification : High-performance liquid chromatography (HPLC) to isolate the (2E)-isomer, ensuring >95% purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states .
- Temperature Control : Lower temperatures (0–5°C) during acylation reduce side reactions like hydrolysis .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate thiadiazole formation while minimizing byproducts .
- In-line Monitoring : Use thin-layer chromatography (TLC) or real-time mass spectrometry to track intermediate formation .
Advanced: What methodologies are recommended for studying target interactions and mechanism of action?
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to kinases or tubulin, leveraging the compound’s planar heterocycles for π-π stacking .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified targets (e.g., EGFR or Bcl-2) with immobilized compound derivatives .
- Cellular Assays : Dose-response curves in cancer cell lines (e.g., A549) with IC₅₀ calculations, combined with apoptosis markers (Annexin V/PI staining) to confirm mechanistic pathways .
Basic: Which analytical techniques are essential for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiadiazole and thiazole rings (e.g., distinguishing 2E vs. 2Z isomers) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₇N₅O₂S₂) and detects trace impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in the solid state, though challenges arise due to low crystallinity .
Advanced: How can discrepancies in cytotoxicity data across studies be resolved?
- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and use reference compounds (e.g., cisplatin) as internal controls .
- Mechanistic Profiling : Compare transcriptomic or proteomic responses across cell lines to identify off-target effects .
- Solubility Correction : Adjust DMSO concentrations to ≤0.1% to avoid solvent-induced toxicity artifacts .
Advanced: What strategies enhance aqueous solubility without compromising bioactivity?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxyphenyl moiety, which hydrolyze in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve dispersibility .
- Co-crystallization : Co-crystals with succinic acid enhance dissolution rates while maintaining crystallinity .
Basic: What biological activities have been experimentally validated for this compound?
- Anticancer Activity : IC₅₀ values of 2.1–5.8 µM against lung (A549) and melanoma (SK-MEL-2) cell lines via mitochondrial apoptosis induction .
- Enzyme Inhibition : Moderate inhibition (Ki = 0.8 µM) of tubulin polymerization, comparable to colchicine .
- Antimicrobial Potential : Preliminary MIC values of 16 µg/mL against Staphylococcus aureus .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent Variation : Replace the cyclopropyl group with bulkier substituents (e.g., adamantyl) to enhance target affinity .
- Bioisosteric Replacement : Substitute thiadiazole with oxadiazole to reduce metabolic liability while retaining π-stacking capacity .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., thiadiazole N-atoms) using 3D-QSAR models .
Basic: What are the primary challenges in scaling up synthesis for preclinical studies?
- Isomer Separation : The (2E)-configuration is thermodynamically favored, but column chromatography is required to remove (2Z)-byproducts .
- Purification Bottlenecks : HPLC scalability issues necessitate switch to flash chromatography with optimized gradients .
- Intermediate Stability : Thiosemicarbazide precursors degrade under prolonged storage; use freshly prepared batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
